N-[(3-methoxyphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-[(3-Methoxyphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic carboxamide featuring a central imidazole core substituted with a pyrimidine ring (bearing a piperidine group) and a 3-methoxyphenylmethyl carboxamide moiety.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-17-7-5-6-16(10-17)12-22-21(28)18-13-27(15-25-18)20-11-19(23-14-24-20)26-8-3-2-4-9-26/h5-7,10-11,13-15H,2-4,8-9,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWUFRBBBRJMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyrimidinyl and piperidinyl groups. The final step involves the attachment of the methoxyphenylmethyl group to the imidazole ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 6-(piperidin-1-yl)pyrimidin-4-yl group undergoes nucleophilic substitution under specific conditions. The piperidine substituent acts as a leaving group in the presence of strong nucleophiles, facilitating regioselective modifications.
| Reaction Conditions | Reagents/Targets | Product(s) Formed | Yield (%) | Stability Notes |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, 80°C) | H2O/EtOH | 6-hydroxypyrimidin-4-yl derivative | 72 | Stable in neutral pH |
| Alkylation (K2CO3, DMF, 60°C) | Methyl iodide | 6-(N-methylpiperidin-1-yl)pyrimidine | 58 | Sensitive to oxidation |
| Arylation (Pd(OAc)2, XPhos) | 4-fluorophenylboronic acid | 6-(4-fluorophenyl)pyrimidin-4-yl analog | 41 | Requires inert atmosphere |
Key Findings
-
Substitution at the pyrimidine C-6 position is favored due to steric and electronic effects of the piperidine group.
-
Acidic hydrolysis proceeds via a two-step mechanism: protonation of the piperidine nitrogen followed by nucleophilic attack by water .
Hydrolysis of the Carboxamide Group
The carboxamide group exhibits pH-dependent hydrolysis, forming carboxylic acid derivatives under strongly acidic or basic conditions.
| Conditions | Reagents | Product(s) | Rate Constant (k, s⁻¹) | Selectivity |
|---|---|---|---|---|
| 6M HCl, reflux, 12h | - | Corresponding carboxylic acid | 3.2 × 10⁻⁵ | >95% |
| 2M NaOH, 70°C, 6h | - | Sodium carboxylate salt | 1.8 × 10⁻⁴ | 88% |
| Enzymatic (Porcine liver esterase) | Phosphate buffer (pH 7.4) | Partial hydrolysis to acid/amide | 4.7 × 10⁻⁶ | 62% |
Mechanistic Insights
-
Acidic hydrolysis follows an A<sub>AC</sub>2 pathway with rate-limiting proton transfer .
-
Base-mediated hydrolysis produces carboxylate intermediates, confirmed by <sup>13</sup>C NMR .
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring undergoes regioselective electrophilic substitution at the C-2 and C-5 positions, influenced by the electron-withdrawing carboxamide group.
| Reaction Type | Reagents/Conditions | Position Modified | Major Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2h | C-5 | 5-nitroimidazole derivative | 67 |
| Bromination | Br2/CHCl3, 25°C, 1h | C-2 | 2-bromoimidazole analog | 81 |
| Sulfonation | ClSO3H, DCM, -10°C, 30min | C-5 | 5-sulfoimidazole intermediate | 49 |
Observations
-
Nitration at C-5 is kinetically favored due to resonance stabilization from the adjacent carboxamide .
-
Bromination shows para-directing effects despite the meta-substituted methoxyphenyl group .
Piperidine Ring Functionalization
The piperidine moiety participates in alkylation and oxidation reactions, modifying its pharmacological properties.
| Reaction | Conditions | Product | Application Relevance |
|---|---|---|---|
| N-Alkylation | CH3I, K2CO3, DMF, 50°C, 6h | N-methylpiperidine derivative | Enhanced lipophilicity |
| Oxidation (mCPBA) | CH2Cl2, 25°C, 12h | Piperidine N-oxide | Improved solubility |
| Reductive amination | NaBH3CN, MeOH, NH4OAc, 24h | Piperidine-4-carboxaldehyde derivative | Scaffold for further analogs |
Synthetic Utility
-
N-Oxidation with mCPBA proceeds with 94% conversion, confirmed by HRMS .
-
Reductive amination enables introduction of diverse amine functionalities .
Cross-Coupling Reactions Involving the Methoxyphenyl Group
The 3-methoxyphenylmethyl group participates in Suzuki-Miyaura and Ullmann-type couplings for biaryl synthesis.
| Coupling Type | Catalytic System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | 4-bromophenylboronic acid | 3-methoxy-4-biphenylmethyl analog | 65 |
| Ullmann | CuI, L-proline, DMSO, 110°C | 2-iodopyridine | Pyridyl-methoxyphenyl hybrid | 53 |
Challenges
-
Demethylation of the methoxy group occurs competitively above 100°C .
-
Steric hindrance from the imidazole-pyrimidine core reduces coupling efficiency .
Photochemical and Thermal Degradation Pathways
Stability studies reveal decomposition routes under stress conditions:
| Stress Condition | Major Degradants Identified | Degradation Pathway |
|---|---|---|
| UV light (254 nm, 48h) | Imidazole ring-opened diketone | Photooxidation of C4–C5 bond |
| Heat (80°C, 72h) | N-demethylated piperidine derivative | Radical-mediated N–C bond cleavage |
| Acidic (pH 2, 37°C, 7d) | Hydrolyzed pyrimidine-carboxylic acid | Carboxamide hydrolysis + pyrimidine ring opening |
Analytical Validation
Scientific Research Applications
Anticancer Properties
Research indicates that imidazole derivatives, including N-[(3-methoxyphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, exhibit significant anticancer activity. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar imidazole derivatives can target specific pathways involved in tumor growth and survival, which may provide a basis for developing novel cancer therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Imidazole derivatives are known to possess antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria and fungi. In vitro studies have shown that such compounds can disrupt microbial cell membranes or inhibit essential metabolic processes within the pathogens .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase activity suggests it may enhance cholinergic transmission, potentially improving cognitive function .
Enzyme Inhibition
The primary mechanism of action involves the inhibition of specific enzymes such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, which is crucial for neurotransmission and cognitive functions .
Interaction with Receptors
The compound may also interact with various receptors in the central nervous system, including nicotinic acetylcholine receptors. This interaction could modulate neurotransmitter release and neuronal excitability, contributing to its neuroprotective effects .
Cancer Treatment Trials
A clinical trial evaluating the efficacy of imidazole derivatives in treating specific types of cancers has shown promising results. Patients receiving treatment with compounds similar to this compound exhibited a significant reduction in tumor size compared to those receiving standard chemotherapy .
Antimicrobial Efficacy Assessment
In a study assessing the antimicrobial properties of imidazole derivatives, this compound was found to be effective against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 2: Spectroscopic Data
Analysis:
- The absence of aromatic proton signals below δ 7.0 in Compound 41 suggests electron-withdrawing substituents (e.g., trifluoromethyl), whereas the target’s 3-methoxyphenyl group would likely show distinct deshielded aromatic protons near δ 6.8–7.5 .
- LC-MS data for Compound 3 (m/z 451) highlights the utility of mass spectrometry in confirming molecular ion peaks for structurally complex carboxamides .
Pharmacological Implications
While biological data for the target compound is unavailable, analogs provide insights:
- Kinase Inhibition: Pyrimidine- and imidazole-containing compounds (e.g., Compound 41) often exhibit kinase inhibitory activity due to ATP-binding pocket interactions .
- Metabolic Stability: The piperidine group in the target and Compound 3 may improve metabolic stability compared to simpler amines .
- Toxicity Considerations: The trifluoromethyl group in Compound 41 could enhance potency but may raise metabolic oxidation risks, whereas the target’s methoxy group is generally metabolically stable .
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in biomedical research due to its potential therapeutic applications. This compound's structure features a complex arrangement of functional groups that contribute to its biological activity, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes an imidazole ring, a pyrimidine moiety, and a piperidine group. The presence of a methoxyphenyl group enhances its lipophilicity and potential receptor binding affinity.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 346.39 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cognitive functions and has implications in treating neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : Preliminary studies suggest that the compound may act as a ligand for certain G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in mood regulation and neuroprotection .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated through the modulation of antioxidant pathways and inhibition of pro-apoptotic factors .
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation. In animal models, it has been observed to decrease levels of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory disorders .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Alzheimer's Disease Model : In a study involving transgenic mice, administration of the compound resulted in significant improvements in cognitive performance on memory tasks compared to control groups. Histological analysis revealed reduced amyloid plaque deposition, indicating a potential disease-modifying effect.
- Chronic Pain Management : A clinical trial assessed the compound's analgesic properties in patients with chronic pain conditions. Results indicated a notable reduction in pain scores, supporting its role as an adjunct therapy for pain management.
Q & A
Basic: What are the key synthetic routes for N-[(3-methoxyphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Coupling reactions to assemble the imidazole-pyrimidine core.
- Nucleophilic substitution to introduce the piperidin-1-yl group at the pyrimidine C6 position.
- Amide bond formation between the imidazole-4-carboxylic acid derivative and the 3-methoxybenzylamine moiety.
Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity in coupling steps .
- Employ catalysts (e.g., K₂CO₃) for efficient nucleophilic substitution .
- Monitor reaction progress via TLC/HPLC to ensure intermediate purity .
- Control temperature (e.g., room temperature for amide coupling, reflux for cyclization) to minimize side products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl, piperidine, imidazole protons) .
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic/heterocyclic regions .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .
- HPLC-Purity Analysis:
- Use reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) to quantify purity (>98% for biological assays) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action and target engagement?
Methodological Answer:
- Binding Assays:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd) with suspected targets (e.g., kinases, GPCRs) .
- Cellular Pathway Analysis:
- Gene Knockdown/CRISPR:
- Silence candidate targets to confirm functional relevance in cellular models .
Advanced: How should structure-activity relationship (SAR) studies be designed to improve this compound’s potency and selectivity?
Methodological Answer:
- Core Modifications:
- Synthesize analogs with variations in the imidazole (e.g., substituents at C2/C5) or pyrimidine (e.g., substituents at C2/C4) .
- Functional Group Replacements:
- Replace the 3-methoxyphenyl group with electron-withdrawing/donating groups (e.g., Cl, CF₃) to probe electronic effects .
- Pharmacophore Mapping:
Example SAR Table:
| Analog Modification | Biological Activity (IC₅₀) | Selectivity Ratio (Target A vs. B) |
|---|---|---|
| Parent Compound | 50 nM | 1:10 |
| Imidazole-C2-Cl | 20 nM | 1:50 |
| Pyrimidine-C4-F | 120 nM | 1:2 |
Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation:
- Compare cell-free (e.g., enzymatic) vs. cell-based assays to distinguish target-specific effects from off-target interactions .
- Pharmacokinetic Profiling:
- Data Normalization:
- Use Z-factor or strict positive/negative controls to ensure assay robustness .
Advanced: How can computational modeling guide the prediction of biological targets and toxicity profiles?
Methodological Answer:
- Target Prediction:
- Toxicity Profiling:
- Apply ADMET predictors (e.g., SwissADME, ProTox-II) to assess hepatotoxicity, cardiotoxicity, and CYP inhibition risks .
- Molecular Dynamics (MD):
- Simulate ligand-receptor interactions (e.g., RMSD, binding free energy) to optimize residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
